hirustasin - 154303-69-2

hirustasin

Catalog Number: EVT-1519253
CAS Number: 154303-69-2
Molecular Formula: C8 H15 N3 O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Hirustasin is isolated from the saliva of medicinal leeches, which have been used in traditional medicine for centuries. The leech's saliva contains a complex mixture of bioactive substances that facilitate blood feeding by preventing clotting and promoting blood flow. Hirustasin was first characterized in the 1990s, with its amino acid sequence and structural properties elucidated through various biochemical techniques .

Classification

Hirustasin belongs to the class of serine protease inhibitors, which are proteins that inhibit the activity of serine proteases—enzymes that play critical roles in various physiological processes, including digestion, immune response, and blood coagulation. Specifically, hirustasin is classified as an antistasin-type inhibitor due to its structural and functional similarities to other known inhibitors in this category .

Synthesis Analysis

Methods

The synthesis of hirustasin can be achieved through recombinant DNA technology. The gene encoding hirustasin can be cloned from the leech's genomic DNA or synthesized using polymerase chain reaction techniques. The recombinant protein is typically expressed in yeast or bacterial systems, where it is secreted into the culture medium for easier purification .

Technical Details

  1. Gene Cloning: The DNA coding for hirustasin is isolated from a gene bank or synthesized based on the preferred codon usage of the host organism.
  2. Expression Systems: Commonly used systems include Saccharomyces cerevisiae (baker's yeast) due to its ability to perform post-translational modifications.
  3. Purification: After expression, hirustasin is purified using techniques such as ion exchange chromatography, gel filtration chromatography, and high-performance liquid chromatography (HPLC) to achieve high purity levels necessary for functional studies .
Molecular Structure Analysis

Structure

The crystal structure of hirustasin has been determined using X-ray crystallography techniques. It reveals a compact globular shape typical of serine protease inhibitors. The structure showcases intrinsic flexibility that may be critical for its binding interactions with target proteases .

Data

  • Resolution: The crystal structure has been resolved at a resolution of 1.2 Å.
  • Molecular Weight: Hirustasin has an approximate molecular weight of 12 kDa.
  • Amino Acid Composition: It consists of a specific sequence that allows it to interact with serine residues in target proteases effectively .
Chemical Reactions Analysis

Reactions

Hirustasin primarily functions through competitive inhibition of serine proteases. It binds to the active site of these enzymes, preventing substrate access and thereby inhibiting enzymatic activity.

Technical Details

  1. Inhibition Mechanism: Hirustasin's binding involves non-covalent interactions such as hydrogen bonds and hydrophobic contacts with the enzyme's active site.
  2. Kinetic Studies: Various studies have quantified the inhibition constants (Ki) for hirustasin against different proteases, demonstrating its potency and specificity .
Mechanism of Action

Process

Hirustasin inhibits serine proteases by binding to their active sites, effectively blocking substrate access. This action leads to reduced proteolytic activity in physiological processes such as inflammation and coagulation.

Data

  • Inhibition Profile: Hirustasin shows significant inhibitory effects on kallikrein and trypsin, which are involved in blood coagulation pathways.
  • Physiological Impact: By inhibiting these enzymes, hirustasin contributes to its analgesic and anti-inflammatory effects observed in medicinal applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Hirustasin is soluble in aqueous solutions, which is advantageous for its use in biological assays.
  • Stability: The protein exhibits stability under physiological conditions but may require specific storage conditions to maintain activity.

Chemical Properties

  • pH Stability: Hirustasin retains activity across a range of pH levels typical of physiological environments.
  • Thermal Stability: It shows moderate thermal stability but can denature at elevated temperatures.

Relevant Data or Analyses

Characterization studies using techniques like circular dichroism spectroscopy have confirmed the secondary structure content of hirustasin, indicating a predominance of alpha-helices and beta-sheets typical for globular proteins .

Applications

Scientific Uses

Hirustasin has potential applications in various fields:

  • Pharmacology: Due to its properties as a serine protease inhibitor, it is being investigated for use in therapies targeting thrombotic disorders and inflammatory diseases.
  • Biotechnology: Its ability to modulate enzyme activity makes it a candidate for developing novel therapeutic agents or research tools in biochemistry.
  • Traditional Medicine: Leveraging its historical use in leech therapy, hirustasin may find applications in modern medical practices focused on wound healing and pain management .
Structural Analysis of Hirustasin

Primary Structure and Sequence Homology

Hirustasin is a compact protein comprising 55 amino acid residues with a molecular weight of 5,866 Da [7] [9]. Its primary structure reveals it as the only known single-domain member of the antistasin family of protease inhibitors, which typically feature two homologous domains. Sequence alignment demonstrates significant homology with both domains of antistasin: 27% identity with the N-terminal domain and 32% identity with the C-terminal domain of antistasin from Haementeria officinalis [7] [9].

A striking feature is the near-perfect conservation of cysteine residue spacing across the antistasin family. Hirustasin contains ten cysteine residues in a pattern identical to that observed in antistasin domains, suggesting evolutionary conservation of the disulfide framework essential for structural stability [7] [9]. The reactive site features an arginine residue at the P1 position (Arg36), consistent with its specificity toward trypsin-like serine proteases [7] [10].

Table 1: Sequence Homology of Hirustasin with Antistasin-Type Inhibitors

InhibitorSourceResiduesDomainsHomology to Hirustasin
HirustasinHirudo medicinalis55Single-
Antistasin Domain 1Haementeria officinalis~60Domain 127%
Antistasin Domain 2Haementeria officinalis~60Domain 232%
BdellastasinHirudo medicinalis59Single54.5%
GuamerinHirudo nipponia57Single44.0%

Disulfide Bond Connectivity Patterns

Hirustasin contains five disulfide bonds (Cys1-Cys24, Cys8-Cys21, Cys14-Cys48, Cys20-Cys39, and Cys31-Cys52) forming an intricate abab cdecde connectivity pattern [1] [6] [10]. This arrangement creates two structurally similar subdomains: an N-terminal segment stabilized by two disulfide bonds (abab pattern) and a C-terminal segment stabilized by three disulfide bonds (cdecde pattern) [10].

The disulfide framework imparts exceptional stability while allowing controlled flexibility. Remarkably, despite the high degree of cross-linking (approximately 18% of residues participate in disulfide bonds), the structure lacks a substantial hydrophobic core. Instead, the disulfide network itself acts as the primary structural scaffold, maintaining tertiary structure while permitting conformational adjustments necessary for protease binding [1] [10]. This arrangement differs fundamentally from classical serine protease inhibitors like BPTI (bovine pancreatic trypsin inhibitor), which maintain their structure primarily through hydrophobic packing [2].

High-Resolution Crystallographic Studies (Free vs. Protease-Bound States)

The structure of free hirustasin was solved at an ultra-high resolution of 1.2 Å using low-temperature diffraction data, revealing unprecedented structural details [1] [6]. This landmark study employed ab initio real/reciprocal space iteration methods due to the failure of molecular replacement techniques, highlighting the novel structural features of hirustasin [1] [3]. Comparatively, the structure of hirustasin in complex with porcine tissue kallikrein was determined at 2.4 Å resolution (PDB ID: 1HIA) [2] [10].

The crystallographic comparison reveals significant conformational differences between the free and bound states:

  • Hinge-Bending Motion: Binding to kallikrein induces a 12° hinge-bending motion between the N-terminal and C-terminal subdomains, reorienting the protease-binding loop [1].
  • Proline Isomerization: A critical cis-to-trans isomerization occurs at Pro43, repositioning the adjacent reactive site residues [1] [3].
  • Loop Rearrangements: Residues at P3 (Tyr34), P4 (Val35), and P5 (Arg36) shift by 1.5-2.0 Å to form optimal contacts with kallikrein's specificity pockets [1] [10].

Table 2: Structural Features of Hirustasin in Free vs. Bound States

Structural FeatureFree Hirustasin (1.2 Å)Kallikrein-Bound (2.4 Å)Functional Significance
Overall FoldBrick-like, two subdomainsBrick-like, subdomains reorientedInduced fit binding
Pro43 ConformationcistransRepositions binding loop
P1-P4 PositionFlexible, solvent-exposedOrdered in kallikrein S1-S4 pocketsDirect protease inhibition
Subdomain OrientationOpen conformationClosed conformationOptimizes protease interface
Secondary StructureMinimal β-strandsExtended β-sheet with proteaseStabilizes complex

Conformational Dynamics and Intrinsic Flexibility

Despite its extensive disulfide network, hirustasin exhibits remarkable intrinsic flexibility essential for its biological function [1]. Molecular dynamics simulations and crystallographic B-factor analysis reveal significant mobility in three key regions:

  • The reactive site loop (residues 32-37)
  • The N-terminal segment (residues 1-7)
  • The inter-subdomain linker (residues 23-27) [1] [3]

This flexibility enables a classic "induced fit" binding mechanism where hirustasin adapts its conformation to complement the kallikrein surface [1]. The conformational changes during complex formation involve:

  • Rotamer Adjustments: Side chains of Arg36 (P1) and Val35 (P4) adopt new conformations to occupy kallikrein's S1 and S4 pockets [10].
  • Hydrogen Bond Network Rearrangement: Formation of an antiparallel β-sheet between hirustasin's binding loop (Tyr34-Val35-Arg36) and kallikrein's Ser214-Gly216 segment [2] [10].
  • Electrostatic Optimization: Reorientation of acidic residues on hirustasin to complement basic patches on kallikrein [2].

These observations contradict the traditional "lock-and-key" model of protease inhibition, demonstrating that even highly cross-linked inhibitors require conformational plasticity for optimal target engagement [1] [3].

Comparative Analysis with Antistasin-Type Inhibitors

Hirustasin serves as the structural prototype for a distinct subclass of antistasin-type inhibitors characterized by their single-domain architecture:

Domain Organization Contrasts:

  • Antistasin: Dual-domain structure (119 residues) with two homologous inhibitory domains [7] [9].
  • Hirustasin/Bdellastasin/Guamerin: Single-domain inhibitors (55-59 residues) with conserved cysteine spacing but divergent specificity [7] [9] [4].

Functional Divergence:Despite 54.5% sequence identity with bdellastasin and 44% with guamerin, hirustasin displays unique target specificity:

  • Hirustasin: Potent inhibitor of tissue kallikrein (Ki ~nM) and trypsin [7] [10].
  • Bdellastasin: Targets plasmin (Ki = 12-24 nM) and trypsin via P1 Lys34 [4].
  • Antistasin: Inhibits factor Xa with sub-nanomolar affinity [7] [9].

Structural Basis for Specificity:The molecular determinants of specificity extend beyond the P1 residue:

  • The P4 residue (Val35 in hirustasin) occupies a hydrophobic pocket unique to kallikrein [2] [10].
  • Electrostatic surface potential differences in the N-terminal subdomain modulate protease recognition [1] [3].
  • Loop length variations between conserved cysteines create distinct protease interfaces [4].

Notably, despite sharing the P1 arginine with antistasin's second domain, hirustasin does not inhibit factor Xa, underscoring how global structural features rather than just reactive site sequences determine biological specificity [7] [9].

Concluding InsightsHirustasin exemplifies how nature engineers precision protease inhibitors through a balance of structural constraint and strategic flexibility. Its compact, disulfide-rich architecture defies conventional wisdom by demonstrating that high cross-link density doesn't preclude functional conformational dynamics. The ultra-high-resolution structural insights reveal sophisticated mechanisms of protease recognition involving proline isomerization, hinge motions, and electrostatic optimization. As the prototype of a novel inhibitor class, hirustasin provides a valuable template for developing antithrombotic therapeutics targeting specific coagulation proteases. Future structural studies of natural hirustasin variants may uncover additional principles governing the evolution of specificity within this inhibitor family.

Properties

CAS Number

154303-69-2

Product Name

hirustasin

Molecular Formula

C8 H15 N3 O

Synonyms

hirustasin

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